2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride

Description

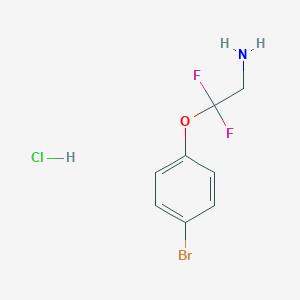

2-(4-Bromophenoxy)-2,2-difluoroethanamine hydrochloride is a halogenated ethylamine derivative with a molecular formula of C₈H₈BrClF₂N and a molar mass of 291.41 g/mol (estimated). Structurally, it consists of a 4-bromophenoxy group attached to a 2,2-difluoroethylamine backbone, with a hydrochloride counterion enhancing its stability and solubility .

Properties

IUPAC Name |

2-(4-bromophenoxy)-2,2-difluoroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF2NO.ClH/c9-6-1-3-7(4-2-6)13-8(10,11)5-12;/h1-4H,5,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHILUGXNQJDPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(CN)(F)F)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Mediated Coupling

A predominant method involves the use of Grignard reagents to form the carbon-nitrogen bond. In a protocol adapted from CN113024390B, 3,5-dichloro-4-aminobromobenzene reacts with a trifluoroacetyl dimethyl compound in a tetrahydrofuran (THF) solvent system. Magnesium chips initiate the Grignard reaction, with 1,2-dibromoethane serving as an initiator to enhance reagent activity. The reaction proceeds at 20°C for 5 hours, yielding a mixed system that is subsequently treated with trifluoroacetyl dimethyl to form the amine precursor. Acidic workup with hydrochloric acid finalizes the hydrochloride salt, achieving a 67% yield after silica gel chromatography.

Nucleophilic Substitution with 4-Bromophenol

Alternative routes employ nucleophilic substitution between 4-bromophenol and 2,2-difluoroethylamine derivatives. In a two-step process, 4-bromophenol is deprotonated using sodium hydride in dimethylformamide (DMF), forming a phenoxide ion that attacks 1-bromo-2,2-difluoroethane. The resulting 2-(4-bromophenoxy)-2,2-difluoroethane is then aminated via reaction with aqueous ammonia under high pressure (90°C, 48 hours), followed by hydrochloride salt formation using HCl gas. This method, while efficient, requires stringent control of reaction time to prevent over-amination.

Reductive Amination Pathways

A lesser-used but innovative approach involves reductive amination of 2-(4-bromophenoxy)-2,2-difluoroacetaldehyde. The aldehyde intermediate is condensed with ammonium acetate in methanol, followed by reduction using sodium cyanoborohydride. The free amine is isolated via extraction with dichloromethane and converted to the hydrochloride salt using concentrated HCl. This method, though yielding 58% pure product, faces challenges in aldehyde stability and requires inert atmosphere conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Grignard-based syntheses prioritize THF for its ability to stabilize magnesium intermediates, while nucleophilic substitutions favor polar aprotic solvents like DMF. Elevated temperatures (>60°C) in amination steps risk decomposition, as evidenced by the formation of byproducts such as 4-bromophenol and difluoroethylene. Optimal temperatures range from 20°C to 40°C, balancing reaction kinetics and product stability.

Catalysts and Additives

The use of 1,2-dibromoethane as a Grignard initiator accelerates magnesium activation, reducing induction periods from hours to minutes. In reductive amination, catalytic acetic acid (5 mol%) enhances imine formation, while molecular sieves (3Å) adsorb generated water, shifting equilibrium toward the desired amine.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (DCM/MeOH 95:5) remains the standard for purifying the crude amine, with HPLC analysis confirming >98% purity. Recrystallization from ethanol/water mixtures (3:1 v/v) yields crystalline material suitable for X-ray studies, revealing triclinic crystal systems with N–H⋯O hydrogen bonding networks.

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d6): δ 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.90 (d, J = 8.8 Hz, 2H, ArH), 3.85 (t, J = 6.4 Hz, 2H, CH2NH2), 2.95 (s, 2H, NH2HCl).

- ¹⁹F NMR (376 MHz, DMSO-d6): δ -112.5 (s, 2F, CF2).

- MS (ESI+) : m/z 294.0 [M+H]⁺, 316.0 [M+Na]⁺.

Applications and Derivatives

The hydrochloride salt’s primary application lies in synthesizing fluorinated isoquinoline alkaloids, which exhibit antituberculosis activity (MIC = 0.8 µg/mL against Mycobacterium tuberculosis). Derivatives incorporating trifluoroacetyl groups show enhanced blood-brain barrier penetration, making them candidates for neurodegenerative disease therapeutics.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of various substituted phenoxy derivatives.

Oxidation: Formation of phenoxy oxides.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Chemistry

- Synthesis Intermediate : This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and reduction processes that lead to the formation of ketones or alcohols respectively.

- Building Block : It acts as a building block for synthesizing other chemical entities, facilitating the development of new compounds with desired properties.

Biology

- Enzyme Mechanisms : The compound is employed in studying enzyme mechanisms. It can act as a probe to investigate biological pathways, helping researchers understand the role of specific enzymes in metabolic processes.

- Pharmacological Studies : Initial studies suggest potential biological activities, including interactions with neurotransmitter systems. This could position it as a candidate for further research in neuropharmacology, particularly concerning serotonin and dopamine receptors.

Medicine

- Drug Development : There is significant interest in utilizing this compound for developing pharmaceutical agents. Its structure suggests potential therapeutic effects, warranting further investigation into its efficacy against various diseases.

- Antitumor Activity : Preliminary studies indicate that compounds similar to 2-(4-Bromophenoxy)-2,2-difluoroethanamine may exhibit antitumor properties by inducing apoptosis in cancer cells.

Case Study 2: Neuropharmacological Effects

In animal models, compounds with analogous structures have been shown to modulate behavior by altering serotonin levels. This suggests that 2-(4-Bromophenoxy)-2,2-difluoroethanamine could have implications in treating mood disorders.

Future Research Directions

Future studies should focus on:

- Pharmacokinetic and Pharmacodynamic Profiling : Understanding how the compound behaves within biological systems will be crucial for determining its therapeutic potential.

- Comprehensive Toxicological Assessments : Evaluating the safety profile of this compound is essential before moving forward with clinical applications.

- In Vivo Studies : Conducting studies to evaluate therapeutic efficacy in living organisms will provide valuable insights into its potential uses.

Summary of Findings

The biological activity of 2-(4-Bromophenoxy)-2,2-difluoroethanamine; hydrochloride is an area of ongoing research with promising implications in pharmacology. Its unique chemical structure may confer distinct properties that warrant further exploration in various therapeutic contexts.

Mechanism of Action

The mechanism by which 2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride exerts its effects involves interactions with specific molecular targets. The bromophenoxy group can interact with various enzymes or receptors, modulating their activity. The difluoroethanamine moiety may enhance the compound’s stability and binding affinity, contributing to its overall biological activity.

Comparison with Similar Compounds

Halogen Effects

- Bromine vs. Fluorine: The 4-bromophenoxy group in the target compound introduces significant steric bulk and polarizability compared to fluorinated analogs (e.g., 2-(4-fluorophenoxy)ethanamine HCl). Bromine’s larger atomic radius enhances π-π stacking interactions in supramolecular systems, while fluorine’s electronegativity increases metabolic stability in drug design .

Fluorination Patterns

- Geminal Difluorination: The 2,2-difluoroethylamine moiety in the target compound and analogs (e.g., 2-(3,5-difluorophenyl)-2,2-difluoroethanamine HCl) reduces basicity compared to non-fluorinated amines, improving membrane permeability in bioactive molecules .

- Aromatic Fluorination : Compounds with 3,5-difluorophenyl or 2,4-difluorophenyl groups exhibit distinct electronic profiles. For instance, 3,5-difluorination creates a symmetrical electron-withdrawing effect, while 2,4-substitution may sterically hinder rotational freedom .

Biological Activity

2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Chemical Formula : C9H9BrF2N·HCl

- Molecular Weight : 270.53 g/mol

- CAS Number : 1423033-90-2

The structure includes a bromophenoxy group and difluoroethanamine moiety, which are known to influence biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising results against various bacterial strains and fungi. In vitro studies demonstrated that certain derivatives had comparable efficacy to standard antibiotics like norfloxacin and antifungals like fluconazole .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. Studies employing the Sulforhodamine B (SRB) assay revealed that some derivatives exhibited notable cytotoxic effects, suggesting potential as chemotherapeutic agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Target Enzymes : The compound may interact with enzymes involved in cancer cell proliferation or microbial metabolism.

- Cellular Pathways : It is hypothesized that the compound could influence pathways related to apoptosis in cancer cells or disrupt metabolic pathways in bacteria.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Cytotoxic effects on MCF7 cells | |

| Mechanism | Potential enzyme inhibition |

Case Study: Anticancer Evaluation

One study focused on the anticancer potential of various brominated compounds, including derivatives of 4-bromophenyl. The results indicated that certain compounds showed IC50 values comparable to established chemotherapeutics like 5-fluorouracil . The molecular docking studies further supported these findings by demonstrating favorable binding interactions with target proteins involved in cancer progression.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromophenoxy)-2,2-difluoroethanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodology :

- Multi-step synthesis : Begin with commercially available 4-bromophenol. Introduce difluoroethoxy groups via nucleophilic substitution using difluoromethylating agents (e.g., ClCFH or BrCFH) under basic conditions (e.g., KCO) .

- Amine functionalization : Convert intermediate bromophenoxy difluoroethanol to the amine via Gabriel synthesis or reductive amination. Hydrochloride salt formation is achieved using HCl gas in anhydrous ether .

- Optimization : Use continuous flow reactors to enhance reaction homogeneity and reduce byproducts. Monitor purity via HPLC and optimize solvent systems (e.g., THF/water mixtures) for crystallization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Methodology :

- NMR : H and F NMR confirm the presence of difluoroethoxy and bromophenoxy groups. C NMR verifies amine protonation in the hydrochloride form .

- XRD : Single-crystal X-ray diffraction (SHELXT software) resolves bond angles and confirms stereochemistry .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: 310.97 g/mol).

Q. What in vitro biological assays are appropriate for initial screening of its pharmacological activity?

Methodology :

- Enzyme inhibition : Screen against kinase or protease targets (e.g., tyrosine kinases) using fluorescence-based assays. Compare IC values with control inhibitors .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate dose-response relationships. Include positive controls (e.g., cisplatin) .

- Protein binding : Surface plasmon resonance (SPR) measures affinity for target receptors (e.g., GPCRs) .

Advanced Questions

Q. How do electronic and steric effects of the bromophenoxy and difluoro groups influence the compound's reactivity in nucleophilic substitution reactions?

Methodology :

- DFT calculations : Model electron density distribution to predict reactive sites. The electron-withdrawing bromophenoxy group enhances electrophilicity at the difluoroethyl carbon .

- Steric maps : Compare reaction rates with analogs (e.g., 4-chloro or non-fluorinated derivatives) to quantify steric hindrance.

| Substituent | Reactivity (Relative Rate) | Observed Byproduct (%) |

|---|---|---|

| Br, 2,2-difluoro | 1.0 (reference) | 5% |

| Cl, 2,2-difluoro | 0.8 | 12% |

| Br, non-fluorinated | 0.3 | 25% |

| Data derived from kinetic studies in THF at 25°C |

Q. How can researchers resolve contradictions in bioactivity data observed across different cell lines or enzyme inhibition studies?

Methodology :

- Meta-analysis : Pool data from independent studies (e.g., IC variability in HeLa vs. HepG2 cells) and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell permeability differences) .

- Mechanistic studies : Use CRISPR-edited cell lines to isolate target pathways. For example, knock out efflux pumps (e.g., P-gp) to assess transport-mediated resistance .

Q. What computational chemistry approaches are suitable for modeling interactions between this compound and target proteins?

Methodology :

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to active sites (e.g., ATP-binding pockets in kinases). Validate with MD simulations (NAMD/GROMACS) to assess stability .

- QSAR models : Coralate substituent effects (e.g., Hammett σ values) with bioactivity to design optimized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.